molecular formula C10H17N B2850669 4,4-Dimethylcycloheptane-1-carbonitrile CAS No. 1489337-79-2

4,4-Dimethylcycloheptane-1-carbonitrile

Cat. No.: B2850669
CAS No.: 1489337-79-2
M. Wt: 151.253
InChI Key: RCAWSEYGUPPBOV-UHFFFAOYSA-N
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Description

4,4-Dimethylcycloheptane-1-carbonitrile is an organic compound with the molecular formula C10H17N. It features a seven-membered cycloheptane ring with two methyl groups at the 4th position and a nitrile group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4,4-dimethylcycloheptanone with hydroxylamine to form the corresponding oxime, which is then dehydrated to yield the nitrile compound .

Industrial Production Methods

Industrial production of 4,4-Dimethylcycloheptane-1-carbonitrile may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process often requires the use of catalysts and specific reaction conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcycloheptane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethylcycloheptane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcycloheptane-1-carbonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile or nucleophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethylcycloheptane-1-carbonitrile is unique due to its seven-membered ring structure with two methyl groups, which can influence its reactivity and physical properties. This structural uniqueness makes it a valuable compound for studying ring strain and steric effects in organic chemistry .

Properties

IUPAC Name

4,4-dimethylcycloheptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-10(2)6-3-4-9(8-11)5-7-10/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAWSEYGUPPBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(CC1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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